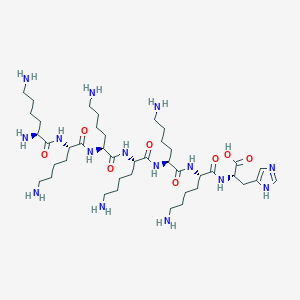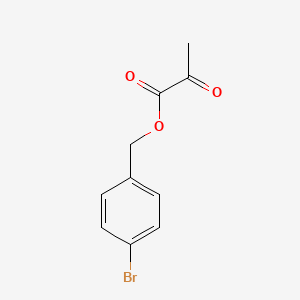![molecular formula C15H13N B14189155 4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-47-5](/img/structure/B14189155.png)
4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with methyl groups at the 4 and 5 positions and a carbonitrile group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation, where the biphenyl compound reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl compound is replaced by a nitrile group using reagents like sodium cyanide.
Industrial Production Methods
Industrial production of 4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and scalability.
化学反応の分析
Types of Reactions
4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4,5-Dimethyl[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4,5-Dimethyl[1,1’-biphenyl]-2-amine.
Substitution: Various halogenated biphenyl derivatives.
科学的研究の応用
4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The biphenyl core provides a rigid, planar structure that can fit into binding sites of target proteins, influencing their function.
類似化合物との比較
Similar Compounds
4,4’-Dimethylbiphenyl: Similar structure but lacks the carbonitrile group.
4,4’-Dinitrobiphenyl: Contains nitro groups instead of methyl and carbonitrile groups.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of methyl and carbonitrile groups.
Uniqueness
4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both methyl and carbonitrile groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
917839-47-5 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC名 |
4,5-dimethyl-2-phenylbenzonitrile |
InChI |
InChI=1S/C15H13N/c1-11-8-14(10-16)15(9-12(11)2)13-6-4-3-5-7-13/h3-9H,1-2H3 |
InChIキー |
RRDDICDCWOBHNU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)
![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)
![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)
acetic acid](/img/structure/B14189140.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)

